2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves one-pot multi-component reactions catalyzed by natural or synthetic catalysts. For example, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating a typical approach for constructing complex pyrrole frameworks (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is commonly confirmed using spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. For example, the structure of a penta-substituted pyrrole derivative was confirmed through such methods, providing insights into the arrangement and connectivity of atoms within the molecule (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives engage in various chemical reactions, reflecting their reactivity and potential utility in organic synthesis. For instance, diastereoselective 1,3-dipolar cycloaddition reactions involving pyrrole derivatives have been reported, highlighting their usefulness in constructing more complex heterocyclic systems (Korotaev et al., 2013).
Scientific Research Applications
DNA-Cleaving Activities of Metal Complexes : A study by Zhou, Lin, Chen, and Chen (2012) focused on the DNA-cleaving activities of metal complexes involving 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone. They found that most metal complexes of this compound could efficiently cleave DNA at specific conditions, with the CuII complex showing the highest activity. This suggests potential applications in biochemistry and molecular biology (Zhou, Lin, Chen, & Chen, 2012).
Synthesis of Phosphorus Compounds : Kalantari, Islami, Hassani, and Saidi (2006) described a method for synthesizing phosphorus compounds containing trichloromethyl groups, using 2,2,2-Trichloro-1-(1h-pyrrol-2-yl)ethanone. This highlights the compound's role in the synthesis of chemicals with potential applications in various industries (Kalantari, Islami, Hassani, & Saidi, 2006).
Study of Pyrrolidines Chemistry : Żmigrodzka, Sadowski, Kras, Desler, Demchuk, and Kula (2022) explored the synthesis of pyrrolidines in a cycloaddition reaction involving a derivative of 2,2,2-Trichloro-1-(1h-pyrrol-2-yl)ethanone. Pyrrolidines are important in medicine and industry, thus this research contributes significantly to the understanding and application of these compounds (Żmigrodzka et al., 2022).
Reduction of Acylpyrroles : Kimbaris and Varvounis (2000) conducted a study on the reduction of acylpyrroles, including those derived from 2,2,2-Trichloro-1-(1h-pyrrol-2-yl)ethanone. Their findings offer new insights into the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems, which are relevant in pharmaceutical and organic chemistry (Kimbaris & Varvounis, 2000).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trichloro-1-(1-methyl-4-nitropyrrol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O3/c1-11-3-4(12(14)15)2-5(11)6(13)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASYNLWEPOHNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374973 | |
Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone | |
CAS RN |
120122-47-6 | |
Record name | 120122-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120122-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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